molecular formula C12H12BrN3O2S B11803421 4-(Benzylamino)-5-bromopyridine-3-sulfonamide

4-(Benzylamino)-5-bromopyridine-3-sulfonamide

Cat. No.: B11803421
M. Wt: 342.21 g/mol
InChI Key: OKXPLVWCAPAUGV-UHFFFAOYSA-N
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Description

4-(Benzylamino)-5-bromopyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with benzylamino, bromine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-5-bromopyridine-3-sulfonamide typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and amination reactions using benzylamine under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-5-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-5-bromopyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylamino)-5-chloropyridine-3-sulfonamide
  • 4-(Benzylamino)-5-fluoropyridine-3-sulfonamide
  • 4-(Benzylamino)-5-iodopyridine-3-sulfonamide

Uniqueness

4-(Benzylamino)-5-bromopyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .

Properties

Molecular Formula

C12H12BrN3O2S

Molecular Weight

342.21 g/mol

IUPAC Name

4-(benzylamino)-5-bromopyridine-3-sulfonamide

InChI

InChI=1S/C12H12BrN3O2S/c13-10-7-15-8-11(19(14,17)18)12(10)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H2,14,17,18)

InChI Key

OKXPLVWCAPAUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)N)Br

Origin of Product

United States

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